

Application Notes and Protocols for AAT-008 in Balb/c Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AAT-008

Cat. No.: B10779028

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These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **AAT-008**, a selective prostaglandin EP4 receptor antagonist, in Balb/c mice. The information is based on preclinical studies investigating its role as a potential radiosensitizer in a colon cancer model.

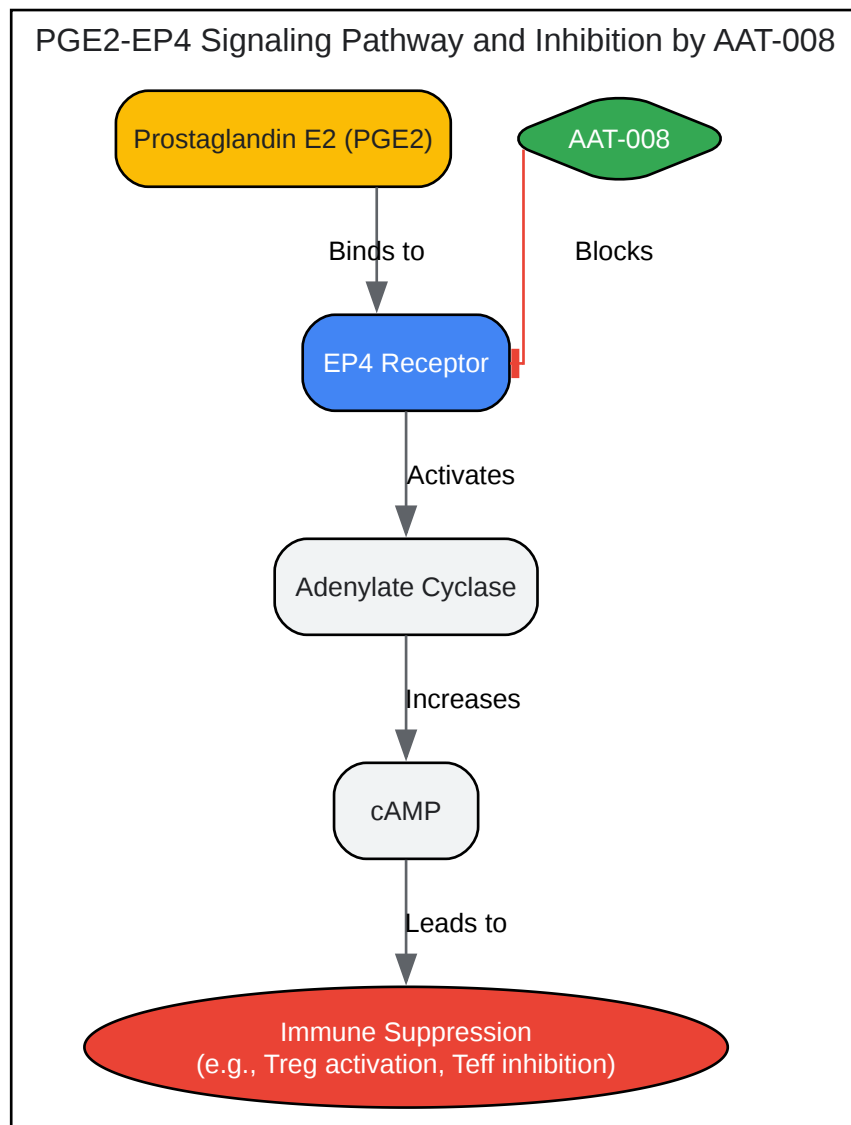
Introduction

AAT-008 is a potent and orally active antagonist of the prostaglandin E2 (PGE2) receptor EP4. [1][2] The PGE2-EP4 signaling pathway is implicated in promoting tumor growth, metastasis, and suppressing anti-tumor immunity.[2][3][4][5] By blocking this pathway, **AAT-008** is being investigated for its potential to enhance the efficacy of cancer therapies such as radiotherapy. [3][4][5][6][7] The following protocols are derived from studies utilizing the CT26WT colon cancer cell line in a Balb/c mouse model.[3][4]

Mechanism of Action

AAT-008 selectively inhibits the EP4 receptor, a G-protein-coupled receptor that, when activated by its ligand PGE2, stimulates cyclic adenosine monophosphate (cAMP) production. [2] In the tumor microenvironment, activation of the PGE2-EP4 pathway on immune cells can suppress the activity of effector T cells (Teff) and promote the function of regulatory T cells (Treg), thereby allowing the tumor to evade immune surveillance.[3] By antagonizing the EP4

receptor, **AAT-008** is hypothesized to restore anti-tumor immune responses, making it a candidate for combination therapy.[3][5][7]



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PGE2-EP4 signaling pathway and its inhibition by **AAT-008**.

Dosage and Administration

The following tables summarize the dosage and administration schedules for **AAT-008** in Balb/c mice as reported in a tumor growth delay study.[3][7]

Table 1: AAT-008 Dosage Regimens

Parameter	Details
Drug	AAT-008
Mouse Strain	Balb/c
Dosage Range	3, 10, and 30 mg/kg/day[3][4][5][7]
Administration Route	Oral (p.o.)[1][3][4][5][7]
Frequency	Once or twice daily[3][4][5][7]
Duration	Up to 19 days[3][4][7]

Table 2: Summary of Experimental Groups and Outcomes

Treatment Group	AAT-008 Dose (mg/kg/day)	Frequency	Radiotherapy (RT)	Key Observations
Control	0	-	No	Baseline tumor growth
AAT-008 Alone	3, 10, 30	Once or Twice Daily	No	Minimal tumor growth delay effect[3][5][7]
RT Alone	0	-	9 Gy on Day 3	Tumor growth delay
AAT-008 + RT	3, 10	Twice Daily	9 Gy on Day 3	Additive effect on tumor growth delay[3][5][7]
AAT-008 + RT	30	Twice Daily	9 Gy on Day 3	Supra-additive effect on tumor growth delay[3][5][7]
AAT-008 + RT	10	Twice Daily	9 Gy on Day 3	Increased proportion of intratumoral effector T cells (Teff)[3][5][7]
AAT-008 + RT	30	Twice Daily	9 Gy on Day 3	Decreased proportion of regulatory T cells (Treg) and increased Teff/Treg ratio[7]

Experimental Protocols

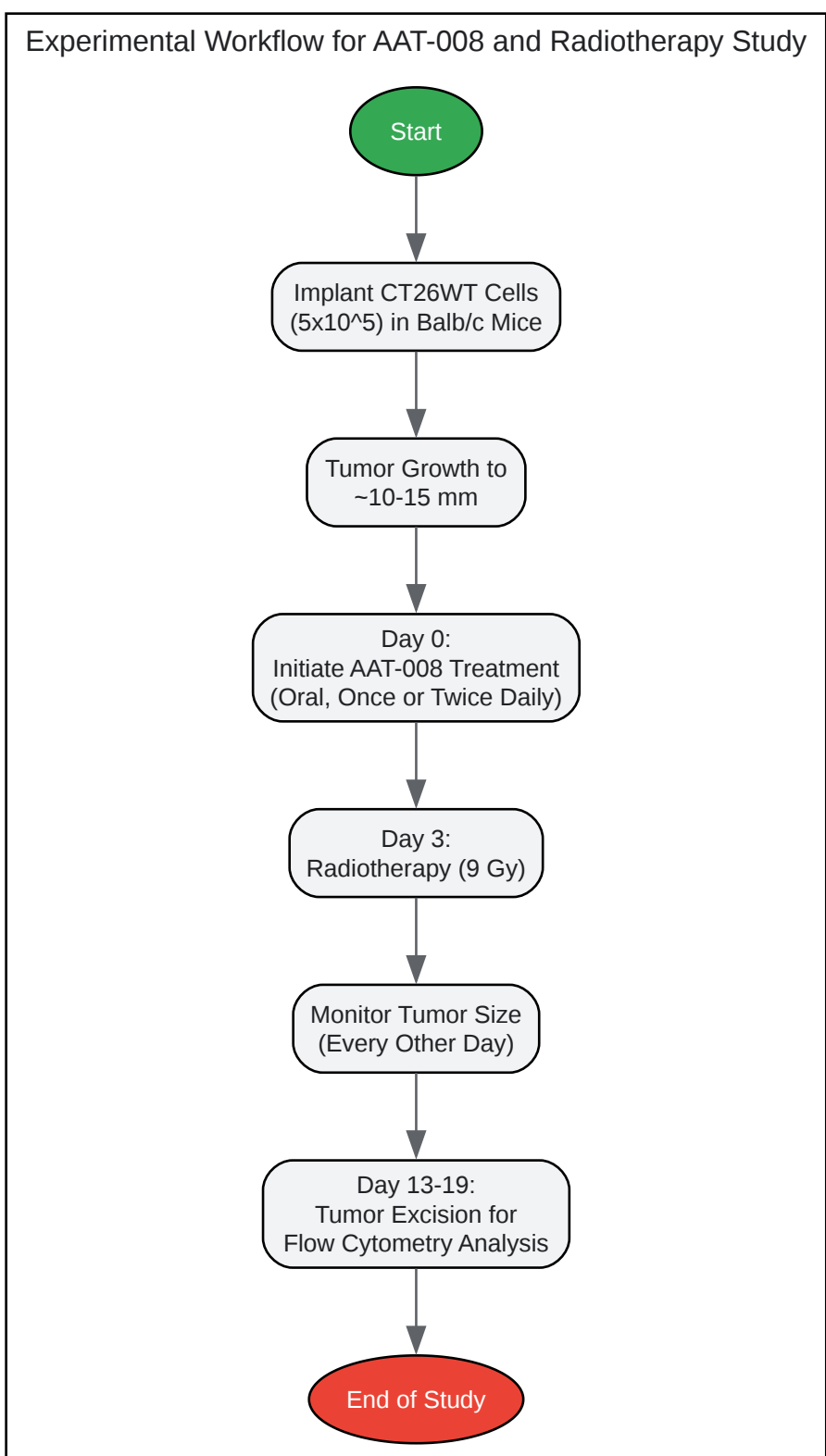
The following are detailed protocols for a tumor growth delay study and subsequent immunological analysis in Balb/c mice treated with **AAT-008**.

Tumor Model and Implantation

- Cell Line: CT26WT murine colon cancer cells.
- Animal Model: 7-week-old female Balb/c mice.[3]
- Cell Preparation: Culture CT26WT cells in RPMI medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
- Implantation: Inject 5×10^5 CT26WT cells in a suitable volume of sterile PBS into the right hind leg of each mouse.[3]
- Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every other day. Treatment is typically initiated when the mean tumor diameter reaches approximately 10-15 mm.[3]

Drug and Radiotherapy Administration

- **AAT-008** Formulation: Prepare **AAT-008** for oral administration in a suitable vehicle.
- **AAT-008** Administration: Administer **AAT-008** orally at the desired dose (3, 10, or 30 mg/kg/day) once or twice daily.[3][4][5][7] For studies combined with radiotherapy, **AAT-008** administration can be initiated on day 0 and continued for the duration of the experiment (up to 18 days).[3][5]
- Radiotherapy: On day 3 post-treatment initiation, irradiate the tumors with a single dose of 9 Gy.[3][4][5][7]



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Experimental workflow for the in vivo study of **AAT-008**.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- **Tumor Dissociation:** At the experimental endpoint (e.g., day 13 or 19), surgically excise the tumors.[\[3\]](#)[\[5\]](#) Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
- **Fc Receptor Blocking:** Incubate the cells with an anti-mouse CD16/32 antibody to block Fc receptors and reduce non-specific antibody binding.[\[4\]](#)
- **Cell Staining:** Stain the cells with fluorescently conjugated antibodies against cell surface markers. For the identification of effector T cells (Teff), use antibodies such as anti-CD45, anti-CD8, and anti-CD69.[\[3\]](#)[\[4\]](#)[\[5\]](#) For regulatory T cells (Treg), additional markers like anti-CD4 and anti-Foxp3 would be required.
- **Data Acquisition:** Analyze the stained cells using a flow cytometer.
- **Data Analysis:** Use appropriate software (e.g., FlowJo) to gate on the cell populations of interest and quantify their proportions within the tumor.[\[4\]](#)

Considerations and Best Practices

- **Animal Welfare:** All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[\[8\]](#)[\[9\]](#)
- **Oral Gavage Technique:** Ensure proper training in oral gavage to minimize stress and injury to the animals.[\[10\]](#)
- **Data Interpretation:** The combination of **AAT-008** with radiotherapy has shown promising results in this preclinical model. Further studies are warranted to explore the full therapeutic potential and mechanism of action.
- **Monitoring:** Regular monitoring of animal health, including body weight and general condition, is crucial throughout the study.[\[11\]](#)

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